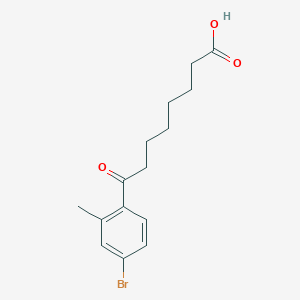

8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid

Description

Properties

IUPAC Name |

8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrO3/c1-11-10-12(16)8-9-13(11)14(17)6-4-2-3-5-7-15(18)19/h8-10H,2-7H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERWYQHMQHMGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645387 | |

| Record name | 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-40-3 | |

| Record name | 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The synthesis generally follows these key steps:

Substitution Reaction : The initial step involves the substitution of appropriate starting materials to introduce the bromine atom into the aromatic ring.

Formation of Intermediate Compounds : The formation of intermediates such as 8-bromooctanoic acid is critical before proceeding to the final product.

Esterification : The final step typically involves esterification to form the desired compound.

Detailed Synthesis Steps

Based on various patents and research articles, here are the detailed methods for synthesizing this compound:

-

- Starting with 4-bromo-2-methylphenol , react with a suitable alkyl halide (e.g., bromoalkanes) in the presence of a base (e.g., sodium hydroxide) to yield brominated phenolic intermediates.

- Reaction conditions typically require temperatures between 25°C to 70°C depending on the specific reagents used.

Formation of 8-Bromooctanoic Acid :

- The brominated phenolic compound is subjected to a reaction with octanoic acid or its derivatives under acidic conditions (e.g., using concentrated sulfuric acid as a catalyst).

- The reaction may involve hydrolysis and decarboxylation steps, often conducted at elevated temperatures (around 60°C to 85°C ) for optimal yields.

-

- The final compound is synthesized by reacting 8-bromooctanoic acid with an alcohol (such as ethanol) under reflux conditions.

- This step can be catalyzed by acids like phosphoric acid or toluenesulfonic acid, facilitating the formation of the ester bond.

Yield and Purity Analysis

The yield and purity of synthesized compounds are critical for evaluating the efficiency of the preparation methods. In various studies, yields for this compound have been reported as follows:

| Step | Description | Yield (%) | Conditions |

|---|---|---|---|

| 1 | Substitution Reaction | Varies (typically >70%) | Base-catalyzed at 25-70°C |

| 2 | Formation of Intermediate | ~62% | Acid-catalyzed at 60-85°C |

| 3 | Esterification | ~85% | Reflux with alcohol and acid catalyst |

Chemical Reactions Analysis

Types of Reactions: 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products:

Oxidation: Formation of this compound derivatives with additional oxygen functionalities.

Reduction: Formation of 8-(4-Bromo-2-methylphenyl)-8-hydroxyoctanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets. The bromine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

Substituent Impact Analysis :

- Alkyl Groups : Methyl substituents (e.g., 2-Me) introduce steric hindrance, which may reduce off-target interactions but limit conformational flexibility .

- Oxygenated Groups : Ethoxy or methoxy groups (e.g., 4-OEt) improve aqueous solubility but may reduce membrane permeability compared to halogenated analogs .

Enzyme Inhibition and Target Binding

- HDAC Inhibition: Analogous compounds like 8-(4-Isopropylphenyl)-8-oxooctanoic acid exhibit histone deacetylase (HDAC) inhibitory activity, a mechanism critical in cancer therapy. The bromine and methyl groups in the target compound may enhance binding to HDAC’s hydrophobic active sites .

- HSP90 Modulation : Trifluoromethyl-substituted analogs demonstrate heat shock protein 90 (HSP90) inhibition, suggesting that the brominated derivative could similarly disrupt protein-folding pathways in oncology .

Antimicrobial and Antifungal Activity

- Chlorinated analogs (e.g., 8-(3-chlorophenyl)-8-oxooctanoic acid) show moderate antimicrobial activity, with MIC values ranging from 16–32 µg/mL against Staphylococcus aureus . The brominated compound’s larger halogen may improve potency but requires empirical validation.

Physicochemical Properties

Biological Activity

8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid, also known as a derivative of anthranilic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a brominated aromatic ring and an octanoic acid moiety. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is C15H19BrO3. Its structure features a bromine atom on the aromatic ring, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 321.22 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | Not specified |

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:

- Enzyme Inhibition : It has been suggested that such compounds can inhibit enzymes involved in metabolic pathways, potentially affecting processes like inflammation and cell proliferation.

- Antibacterial Activity : Some studies have shown that anthranilic acid derivatives can disrupt biofilm formation in bacteria such as Pseudomonas aeruginosa, indicating a potential role as antibiofilm agents .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated in various studies. It has shown effectiveness against several bacterial strains, particularly those forming biofilms. The compound's ability to interfere with biofilm integrity suggests it could be useful in treating chronic infections where biofilms are prevalent.

Anti-inflammatory Effects

Compounds similar to this derivative have demonstrated anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation, which could have implications for conditions such as arthritis and other inflammatory diseases.

Cytotoxicity

Preliminary studies indicate that certain derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells, making it a candidate for further investigation in cancer therapy.

Case Studies

-

Inhibition of Biofilm Formation :

A study highlighted the effect of anthranilate derivatives on Pseudomonas aeruginosa biofilms. The presence of these compounds reduced the structural integrity of mature biofilms, suggesting their potential use in clinical settings to combat persistent infections . -

Cytotoxicity Assessment :

In vitro assays have shown that similar compounds can induce apoptosis in various cancer cell lines, indicating that they might serve as lead compounds for developing new anticancer therapies. The specific pathways involved are still under investigation but may include modulation of apoptotic signaling cascades.

Q & A

Q. What are the recommended synthetic routes for 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts acylation of 4-bromo-2-methyltoluene with suberic acid (octanedioic acid) derivatives. Key steps include:

- Bromination : Introduce bromine at the para position of 2-methyltoluene using FeBr₃ as a catalyst .

- Acylation : React the brominated intermediate with suberoyl chloride under anhydrous conditions. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) .

- Purification : Use column chromatography (SiO₂, gradient elution) to isolate the product. Yield optimization requires strict temperature control (0–5°C during acylation) and inert atmosphere (N₂/Ar) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : ¹H NMR (CDCl₃) should show signals for the aromatic protons (δ 7.2–7.6 ppm), methyl group (δ 2.4 ppm), and ketone carbonyl (δ 208 ppm in ¹³C NMR).

- HPLC : Use a C18 column (mobile phase: acetonitrile/water 60:40) to confirm purity >95%. Compare retention times with known standards .

- Mass Spectrometry : ESI-MS in negative ion mode should display [M-H]⁻ at m/z 325.1 .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow hazard-specific guidelines:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Waste Disposal : Segregate halogenated waste (bromine-containing byproducts) and treat via licensed hazardous waste facilities .

- Emergency Measures : In case of skin contact, rinse with 10% sodium thiosulfate solution followed by water .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected carbonyl shifts in NMR?

- Methodological Answer : Discrepancies often arise from keto-enol tautomerism or solvent effects. To address this:

- Variable Temperature NMR : Perform experiments at 25°C and -40°C to observe tautomeric equilibria .

- Solvent Screening : Test in DMSO-d₆ vs. CDCl₃; polar aprotic solvents stabilize enolic forms, altering carbonyl shifts .

- Computational Validation : Compare experimental ¹³C NMR data with DFT-calculated shifts (e.g., B3LYP/6-31G*) .

Q. What strategies are effective for improving the aqueous solubility of this lipophilic compound in biological assays?

- Methodological Answer : Enhance solubility via:

- Prodrug Design : Synthesize a sodium salt by deprotonating the carboxylic acid under basic conditions (NaOH/EtOH) .

- Cosolvents : Use DMSO/PBS mixtures (≤5% DMSO) to maintain compound stability .

- Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles (size ~150 nm) using solvent evaporation .

Q. How can researchers investigate the metabolic stability of this compound in vitro?

- Methodological Answer : Use liver microsomal assays:

- Incubation Setup : Mix compound (10 µM) with rat/human liver microsomes (1 mg/mL) and NADPH (1 mM) in PBS (pH 7.4) at 37°C .

- Sampling : Collect aliquots at 0, 15, 30, and 60 min. Quench with ice-cold acetonitrile.

- Analysis : Quantify parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .

Q. What mechanistic insights can be gained from studying substituent effects (e.g., bromine vs. methyl) on the compound’s reactivity?

- Methodological Answer : Compare with analogs (e.g., 8-(4-chloro-2-methylphenyl)-8-oxooctanoic acid):

- Electrophilic Reactivity : Bromine’s electron-withdrawing effect increases electrophilicity at the ketone, confirmed by Hammett plots (σₚ = +0.23 for Br vs. +0.17 for CH₃) .

- Steric Effects : Methyl groups hinder nucleophilic attack at the ortho position, assessed via X-ray crystallography (dihedral angles >45°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.